2-Chloro-N-(chloromethyl)-N-(prop-2-en-1-yl)acetamide
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Overview
Description
2-Chloro-N-(chloromethyl)-N-(prop-2-en-1-yl)acetamide is an organic compound that belongs to the class of amides This compound features a chloroacetamide backbone with additional chloro and prop-2-en-1-yl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(chloromethyl)-N-(prop-2-en-1-yl)acetamide typically involves the reaction of chloroacetyl chloride with N-(prop-2-en-1-yl)amine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the precise reaction conditions required for the synthesis.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The chloro groups in the compound can undergo nucleophilic substitution reactions.
Addition Reactions: The prop-2-en-1-yl group can participate in addition reactions, particularly with electrophiles.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols for substitution reactions.
Electrophiles: Such as halogens or acids for addition reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted amides can be formed.
Addition Products: The addition of electrophiles to the prop-2-en-1-yl group can lead to a variety of adducts.
Scientific Research Applications
Chemistry
In chemistry, 2-Chloro-N-(chloromethyl)-N-(prop-2-en-1-yl)acetamide can be used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology
The compound may be studied for its potential biological activity. Similar compounds have been investigated for their antimicrobial and anticancer properties.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential. The presence of reactive functional groups allows for the modification and optimization of biological activity.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(chloromethyl)-N-(prop-2-en-1-yl)acetamide would depend on its specific application. For example, if used as an antimicrobial agent, it might interact with bacterial cell membranes or enzymes, disrupting their function. The molecular targets and pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(chloromethyl)acetamide: Lacks the prop-2-en-1-yl group.
N-(prop-2-en-1-yl)acetamide: Lacks the chloro substituents.
Uniqueness
The presence of both chloro and prop-2-en-1-yl groups in 2-Chloro-N-(chloromethyl)-N-(prop-2-en-1-yl)acetamide makes it unique. This combination of functional groups can impart distinct reactivity and potential biological activity compared to its simpler analogs.
Properties
CAS No. |
89566-30-3 |
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Molecular Formula |
C6H9Cl2NO |
Molecular Weight |
182.04 g/mol |
IUPAC Name |
2-chloro-N-(chloromethyl)-N-prop-2-enylacetamide |
InChI |
InChI=1S/C6H9Cl2NO/c1-2-3-9(5-8)6(10)4-7/h2H,1,3-5H2 |
InChI Key |
CISUOGSKENBPSP-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN(CCl)C(=O)CCl |
Origin of Product |
United States |
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